Cas no 1314355-45-7 ((R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol)

(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a substituted pyrimidine ring, which serves as a valuable intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific structure, with the (R)-configuration at the 3-position, makes it particularly useful for enantioselective applications. The compound exhibits high purity and stability, ensuring reliable performance in complex reactions such as asymmetric catalysis or medicinal chemistry derivatization. The presence of both pyrimidine and hydroxyl functional groups enhances its versatility as a building block for drug discovery, particularly in the development of kinase inhibitors or bioactive molecules. Its well-defined stereochemistry and synthetic accessibility further contribute to its utility in research and industrial applications.
(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol structure
1314355-45-7 structure
Product Name:(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
CAS No:1314355-45-7
MF:C9H13N3O
MW:179.219021558762
CID:2164781
Update Time:2025-10-30

(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
    • (R)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
    • (3R)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol
    • (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
    • Inchi: 1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m1/s1
    • InChI Key: CUVDBTRUDYXDNK-MRVPVSSYSA-N
    • SMILES: O[C@H]1CN(C2N=CC=C(C)N=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Topological Polar Surface Area: 49.2

(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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1314355-45-7
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£320.00 2022-03-01
Chemenu
CM493598-1g
(R)-1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-ol
1314355-45-7 97%
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Additional information on (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

Introduction to (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol and Its Significance in Modern Chemical Biology

(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, with the CAS number 1314355-45-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyrrolidin-3-ol core linked to a 4-methyl-pyrimidin-2-yl moiety, has garnered attention due to its unique structural properties and potential biological activities. The precise stereochemistry, indicated by the (R) configuration, plays a crucial role in determining its interaction with biological targets, making it a valuable candidate for further investigation.

The pyrrolidin-3-ol scaffold is a common motif in many bioactive molecules, known for its ability to mimic natural amino acid structures and interact with various biological receptors. In contrast, the 4-methyl-pyrimidin-2-yl group introduces additional functional diversity, enabling the compound to engage with multiple biological pathways. This combination of structural features makes (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol a promising lead for drug discovery efforts.

Recent advancements in computational chemistry and molecular modeling have enhanced our ability to predict the biological behavior of such compounds. Studies have shown that the presence of the pyrrolidin-3-ol moiety can influence binding affinity and selectivity, while the pyrimidine ring system contributes to metabolic stability. These insights are critical for designing molecules that exhibit optimal pharmacokinetic profiles.

In the context of drug development, (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol has been explored for its potential in modulating various biological processes. For instance, its structural similarity to known bioactive agents suggests that it may interfere with key signaling pathways involved in diseases such as cancer and inflammation. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors, warranting further investigation.

The stereochemical purity of (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is another critical factor that contributes to its therapeutic potential. The (R) configuration ensures that the compound interacts specifically with biological targets, minimizing off-target effects. This level of specificity is essential for developing drugs with high efficacy and low toxicity. Advances in chiral synthesis techniques have made it possible to produce enantiomerically pure forms of this compound, opening up new avenues for medicinal chemistry research.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel bioactive compounds like (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol. These technologies enable researchers to analyze vast datasets and predict the potential interactions between molecules and biological targets with unprecedented accuracy. By leveraging these tools, scientists can optimize the structure of this compound to enhance its pharmacological properties.

The role of 4-methyl-pyrimidin-2-yl groups in medicinal chemistry is well-documented, with numerous examples demonstrating their utility in designing drugs with improved solubility and bioavailability. In particular, this moiety has been shown to enhance binding affinity by forming hydrogen bonds and hydrophobic interactions with biological targets. The incorporation of this group into (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol thus enhances its potential as a therapeutic agent.

Future studies on (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol should focus on elucidating its mechanism of action and evaluating its efficacy in preclinical models. Understanding how this compound interacts with biological systems at the molecular level will provide valuable insights into its therapeutic potential. Additionally, exploring derivatives of this molecule may lead to the discovery of even more effective drugs.

The development of novel pharmaceuticals relies heavily on the discovery of new bioactive compounds like (R)-1-(4-Methyl-pyrimidin-2-yll)-pyrrolidin--ol. By combining traditional synthetic methods with cutting-edge computational tools, researchers can accelerate the process of identifying promising drug candidates. The unique structural features of this compound make it a compelling subject for further investigation, offering hope for new treatments in various therapeutic areas.

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